molecular formula C14H10N2OS2 B2841492 (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one CAS No. 1975149-17-7

(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

Cat. No.: B2841492
CAS No.: 1975149-17-7
M. Wt: 286.37
InChI Key: JAFJJAYVEDNOEM-XFXZXTDPSA-N
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Description

(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both phenyl and thiophene groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. Commonly used methods include:

    Condensation Reaction: Reacting thiazolidin-2-one with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization Reaction: Using a cyclization agent like acetic anhydride to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties.

    Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.

Medicine

    Anticancer Activity: Research indicates that thiazolidinone derivatives may have anticancer properties, making them candidates for drug development.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-one: The parent compound with a simpler structure.

    4-Phenylimino-thiazolidin-2-one: Lacks the thiophene group.

    5-(Thiophen-2-ylmethylene)-thiazolidin-2-one: Lacks the phenyl group.

Uniqueness

(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is unique due to the presence of both phenyl and thiophene groups, which may confer distinct biological and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

(5Z)-4-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-14-16-13(15-10-5-2-1-3-6-10)12(19-14)9-11-7-4-8-18-11/h1-9H,(H,15,16,17)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFJJAYVEDNOEM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CS3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=CS3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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